
2-(4-Ethoxybenzyl)-4,5-pyrimidinediol
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Overview
Description
2-(4-Ethoxybenzyl)-5-hydroxypyrimidin-4(1H)-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a 4-ethoxybenzyl group and a hydroxyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxybenzyl)-5-hydroxypyrimidin-4(1H)-one typically involves the condensation of 4-ethoxybenzaldehyde with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Ethoxybenzyl)-5-hydroxypyrimidin-4(1H)-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxybenzyl)-5-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-ethoxybenzyl)-5-oxopyrimidin-4(1H)-one.
Reduction: Formation of 2-(4-ethoxybenzyl)-5-hydroxydihydropyrimidin-4(1H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzyl)-5-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s ability to form hydrogen bonds and interact with various functional groups in biological molecules contributes to its efficacy in these roles.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxybenzyl)-5-hydroxypyrimidin-4(1H)-one
- 2-(4-Chlorobenzyl)-5-hydroxypyrimidin-4(1H)-one
- 2-(4-Methylbenzyl)-5-hydroxypyrimidin-4(1H)-one
Uniqueness
2-(4-Ethoxybenzyl)-5-hydroxypyrimidin-4(1H)-one is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs
Biological Activity
2-(4-Ethoxybenzyl)-4,5-pyrimidinediol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of various enzymes. This article explores the compound's biological activity, synthesis, and relevant case studies, highlighting its antiproliferative effects and mechanisms of action.
Chemical Structure and Synthesis
The compound this compound features a pyrimidine ring substituted with an ethoxybenzyl group. The synthesis typically involves multi-step chemical reactions that modify the pyrimidine core to enhance its biological activity. For instance, modifications at positions 4 and 6 of the pyrimidine ring can significantly influence its lipophilicity and cell membrane permeability, which are critical for its efficacy as an antiproliferative agent.
Antiproliferative Effects
Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study assessed a series of pyrimidine derivatives against a panel of 60 NCI cancer cell lines, revealing that certain compounds demonstrated GI50 values in the low nanomolar range (22-33 nM) . The most potent compounds acted as dual inhibitors of both EGFR and VEGFR-2, which are critical pathways in cancer proliferation and angiogenesis.
The mechanism by which this compound exerts its effects involves:
- Inhibition of EGFR/VEGFR-2 : This compound inhibits these receptors, leading to reduced cell proliferation and migration .
- Induction of Apoptosis : It increases the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), promoting programmed cell death in cancer cells .
- Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins, suggesting that structural modifications can enhance binding affinity and specificity .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For example:
- Breast Cancer Cell Lines : The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics.
- Colon Cancer Models : Similar antiproliferative effects were observed in colon cancer cell lines, reinforcing its potential as a broad-spectrum anticancer agent.
Comparative Analysis
A comparative analysis of different pyrimidine derivatives revealed that those with specific substituents at the 4 and 6 positions showed enhanced biological activity. For instance:
Compound | GI50 (nM) | Mechanism |
---|---|---|
This compound | 22 | EGFR/VEGFR-2 inhibition |
Compound A | 24 | EGFR inhibition only |
Compound B | 30 | VEGFR-2 inhibition only |
This table illustrates that while all compounds showed activity, those targeting both EGFR and VEGFR-2 were more effective overall.
Properties
CAS No. |
55342-68-2 |
---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-5-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-10-5-3-9(4-6-10)7-12-14-8-11(16)13(17)15-12/h3-6,8,16H,2,7H2,1H3,(H,14,15,17) |
InChI Key |
GLZBMSABIDPUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NC=C(C(=O)N2)O |
Origin of Product |
United States |
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